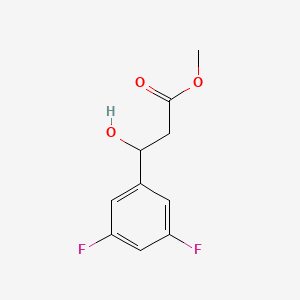
Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that features a difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 3-(3,5-difluorophenyl)-3-oxopropanoate.
Reduction: The major product is 3-(3,5-difluorophenyl)-3-hydroxypropanol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The difluorophenyl group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propanoic acid
- 3,5-Difluorohydrocinnamic acid
Uniqueness
Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical reactivity and biological activity. The difluorophenyl group also enhances its stability and potential for specific interactions in biological systems.
Biological Activity
Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural features, including a hydroxyl group and a difluorophenyl moiety, contribute to its reactivity and interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H10F2O3
- Molecular Weight: Approximately 232.19 g/mol
The presence of the difluorophenyl group enhances the compound's stability and binding affinity to its biological targets.
The mechanism of action of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Interaction: It can interact with various receptors, modulating signaling pathways related to cell growth and apoptosis.
- Hydrogen Bonding: The hydroxyl and ester groups facilitate hydrogen bonding with enzymes and receptors, influencing their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell membranes is a key factor in its antimicrobial action.
Anticancer Properties
This compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through the inhibition of topoisomerase II, a critical enzyme for DNA replication . Its potential as a chemotherapeutic agent is currently under investigation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound possesses considerable potential as an antimicrobial agent.
- Anticancer Activity : In a recent study involving human cancer cell lines, this compound demonstrated significant antiproliferative effects with an IC50 value of 15 µM. This indicates its potential utility in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate | Hydroxyl group and difluorophenyl moiety | Antimicrobial, Anticancer |
| Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate | Hydroxyl group with a fluorophenyl moiety | Moderate Anticancer |
The comparison highlights this compound's unique advantages due to the positioning of the fluorine atoms which may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9,13H,5H2,1H3 |
InChI Key |
WRXNKNFXKXQCAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















